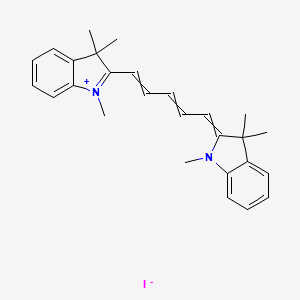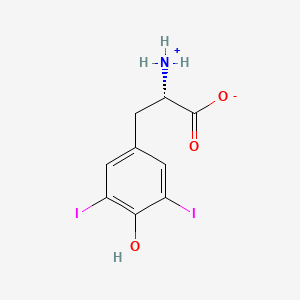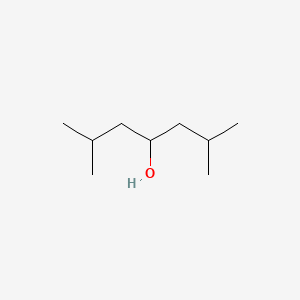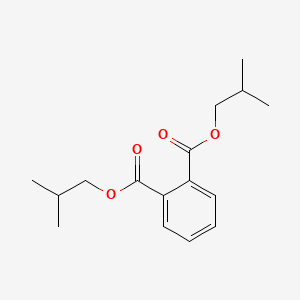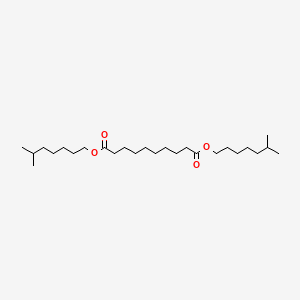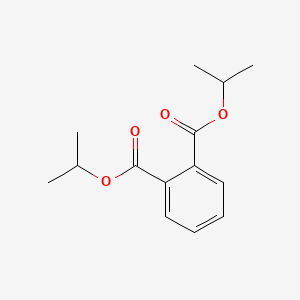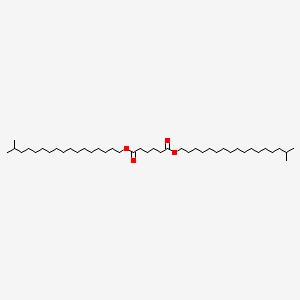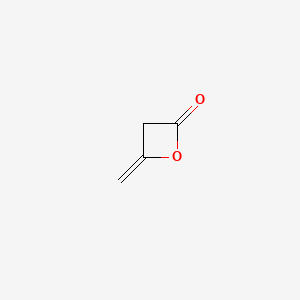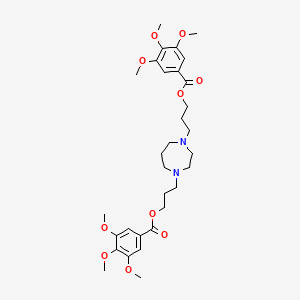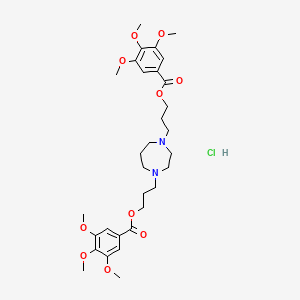
Dinotefuran
Übersicht
Beschreibung
Dinotefuran is an insecticide of the neonicotinoid class developed by Mitsui Chemicals. It is used for controlling insect pests such as aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole cricket, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches on leafy vegetables, in residential and commercial buildings, and for professional turf management .
Synthesis Analysis
This compound is synthesized through a series of reactions involving Michael additions reaction, NaBH4 reduction, dehydration cyclization, and catalytic hydrogenation . The ( )-tetrahydro-3-furylmethyl moiety, a characteristic part of this compound, was found by research in which acetylcholine was selected as the lead compound .
Molecular Structure Analysis
This compound has a molecular formula of C7H14N4O3 . It is a neonicotinoid in the nitroguanidine class .
Chemical Reactions Analysis
The hydrolysis of this compound has been studied extensively. The hydrolysis with OH−, which has obviously lower energy than other channels, is the most preferred pathway. The hydrolysis in solution is more favorable than that in the gas phase .
Physical And Chemical Properties Analysis
This compound has a molar mass of 202.214 g·mol−1 and a melting point of 107.5°C. It is soluble in water, with a solubility of 39.83 g/L .
Wissenschaftliche Forschungsanwendungen
Molecular Design and Insecticidal Properties
Dinotefuran, developed by Mitsui Chemicals Agro, is a neonicotinoid insecticide that stands out due to its unique molecular structure. Unlike other neonicotinoids, this compound includes a tetrahydrofuran (THF) moiety instead of the typical chloropyridine or chlorothiazole ring. This structural distinction is crucial for its neonicotinoid action. The molecular design, rooted in the acetylcholine ester moiety, has led to this compound's success as an insecticide, particularly for pest management across a variety of crops through diverse application methods (Wakita, 2011).
Biochemical and Genetic Toxicity on Earthworms
A 2017 study highlighted this compound's biochemical and genetic impact on earthworms. The research found that at certain concentrations, this compound induced the excessive generation of reactive oxygen species (ROS), leading to significant changes in antioxidant enzyme activities and gene expression. This oxidative stress resulted in damage to proteins, lipids, and nucleic acids, causing substantial cellular destruction. The toxicity showed dose- and time-dependent effects, underscoring the potential environmental impact of this compound (Liu et al., 2017).
Enantioselective Toxicity and Oxidative Stress in Zebrafish
In 2021, a study focused on this compound's enantioselective toxicity and oxidative stress in zebrafish. The study revealed that different enantiomers of this compound have varying degrees of toxicity, with R-(-)-dinotefuran showing greater toxicity and oxidative stress impacts than S-(+)-dinotefuran. This research is significant for assessing environmental risks of this compound, especially in aquatic ecosystems, and underscores the need for careful consideration in its usage (Ran et al., 2021).
Development and Discovery of this compound
The development and discovery of this compound as a novel neonicotinoid involved the innovative removal of the chloropyridine or chlorothiazole ring, traditionally considered essential for neonicotinoids. This advancement led to this compound, categorized under the third-generation neonicotinoids (sub-class: furanicotinyl compounds), offering a new direction in insecticidal design and application (Wakita et al., 2003).
Potential Insecticide Against Resistant Mosquitoes
Research has shown this compound's potential as a neonicotinoid insecticide against resistant mosquitoes. The study found that although this compound was less toxic than common insecticides (e.g., deltamethrin) against susceptible mosquitoes, its toxicity was not strongly affected by common resistancemechanisms like kdr mutation and insensitive acetylcholinesterase. This lack of cross-resistance with common insecticides suggests that this compound could be a viable option for vector control in areas where mosquitoes have developed resistance to other insecticides (Corbel et al., 2004).
Resistance Mechanisms in Aphids
A study in 2020 identified the resistance mechanism to this compound in Aphis gossypii Glover, a melon/cotton aphid. The research found that overexpression of cytochrome P450 genes contributed to this compound resistance. This insight into the genetic basis of insecticide resistance can inform strategies to manage and mitigate resistance development in agricultural pests (Chen et al., 2020).
Impact on Honey Bees
Investigation into the effects of this compound on honey bees revealed alterations in long noncoding RNAs (lncRNAs), which play a significant role in transcriptional and gene regulation. Exposure to this compound led to differentially expressed lncRNAs and mRNAs in honey bees, affecting carbohydrate and protein metabolism and immune-inflammatory responses. This study contributes to understanding the molecular impact of neonicotinoid insecticides on non-target organisms like honey bees (Huang et al., 2021).
Recyclable Luminescence Sensor for Water Safety
Research in 2021 introduced a novel cadmium-organic framework for detecting this compound in water, highlighting its impact on food and environmental safety. This luminescence sensor displayed excellent selectivity and anti-interference performance, with a detection limit far below the residual concentration standards in the U.S. This development represents a significant advancement in monitoring and ensuring safety against this compound contamination (Jiao et al., 2021).
Wirkmechanismus
Dinotefuran, also known as CHEBI:39183, Guanidine, N’‘-methyl-N-nitro-N’-[(tetrahydro-3-furanyl)methyl]-, or 1-Methyl-3-nitro-2-[(tetrahydrofuran-3-yl)methyl]guanidine, is a potent insecticide belonging to the neonicotinoid class of chemicals . This article provides a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the overstimulation of the nervous system, resulting in the paralysis and eventual death of the insect .
Mode of Action
This compound acts as an agonist of the insect nicotinic acetylcholine receptors . It binds to these receptors, taking the place of the normal neurotransmitter acetylcholine . Unlike acetylcholine, this compound cannot be deactivated by acetylcholinesterase, leading to a continuous stimulation of the receptors . This overstimulation disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an agonist at the nicotinic acetylcholine receptors, this compound disrupts the normal flow of nerve impulses in this pathway . The resulting overstimulation of the nervous system leads to a range of downstream effects, including paralysis and death .
Pharmacokinetics
This compound exhibits rapid absorption and distribution throughout the body . In laboratory animals, more than 90% of an ingested dose was absorbed, and the compound was quickly distributed throughout the body . Elimination of this compound is primarily via urine, with more than 90% of the dose being eliminated as the unchanged parent molecule . The half-lives in plasma ranged from 4 to 15 hours .
Result of Action
The primary result of this compound’s action is the cessation of feeding within several hours of contact, followed by death . This is due to the overstimulation of the insect’s nervous system, which leads to paralysis and eventually death . Despite its toxicity to insects, this compound shows low mammalian toxicity and great insecticidal activity against a broad range of pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is highly toxic to honeybees and silkworms . Moreover, the US state of Oregon temporarily restricted the use of this compound in July 2013, pending the results of an investigation into a large bee kill . Therefore, the use of this compound must be carefully managed to minimize its impact on non-target organisms and the environment.
Zukünftige Richtungen
The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .
Eigenschaften
IUPAC Name |
2-methyl-1-nitro-3-(oxolan-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBZOVFACRVRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165252-70-0 | |
| Record name | Dinotefuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165252-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinotefuran [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165252700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




